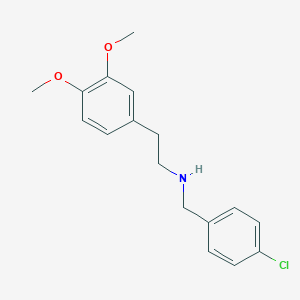![molecular formula C18H24N2O3 B249042 METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B249042.png)
METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” is a complex organic compound that belongs to the class of amines This compound features a pyridine ring, a benzyl group with three methoxy substituents, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyridine Derivative: Starting with 2-bromoethylpyridine, react with sodium hydride and methylamine to form N-methyl-N-(2-pyridin-2-ylethyl)amine.
Introduction of the Benzyl Group: React the intermediate with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to obtain the final product.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridine ring or the benzyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and hydrogenated derivatives.
Substitution: Various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Ligands in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Intermediates in Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Potential Therapeutic Agents: Studied for potential use as therapeutic agents due to their ability to interact with biological targets.
Biological Probes: Used as probes to study biological systems and pathways.
Industry
Catalysts: Used in the development of catalysts for various chemical reactions.
Material Science:
Mecanismo De Acción
The mechanism of action of “METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(2-pyridin-2-ylethyl)amine: Lacks the benzyl group, making it less complex.
N-(2,4,5-trimethoxybenzyl)amine: Lacks the pyridine ring, affecting its coordination chemistry properties.
Uniqueness
“METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” is unique due to the presence of both the pyridine ring and the trimethoxybenzyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, from coordination chemistry to medicinal chemistry.
Propiedades
Fórmula molecular |
C18H24N2O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-methyl-2-pyridin-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-17(22-3)18(23-4)12-16(14)21-2/h5-7,9,11-12H,8,10,13H2,1-4H3 |
Clave InChI |
IJRDKVNCLDOROS-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
SMILES canónico |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)







METHANONE](/img/structure/B248979.png)
![Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248980.png)

![2-(4-CHLOROPHENOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)
